

Technical Guide: Spectroscopic Characterization of 7-Bromo-2,8-dimethylquinoline

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Compound of Interest

Compound Name: **7-Bromo-2,8-dimethylquinoline**

Cat. No.: **B1440201**

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A Predictive Analysis of NMR and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

7-Bromo-2,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.^[1] The precise structural elucidation of novel quinoline derivatives is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose.

This technical guide provides an in-depth, predictive analysis of the ^1H NMR, ^{13}C NMR, and mass spectrometry data for **7-Bromo-2,8-dimethylquinoline**. By explaining the causal relationships between the molecular structure and the predicted spectral features, this document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted quinolines. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and computational prediction tools, offering a robust framework for experimental data validation.^[2] ^[3]

Predicted ^1H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts (δ) for **7-Bromo-2,8-dimethylquinoline** are influenced by the aromatic ring currents of the quinoline system, the electron-withdrawing effect of the bromine atom, and the electron-donating nature of the two methyl groups.

The predicted spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The protons on the pyridine ring (H-3 and H-4) and the benzene ring (H-5 and H-6) will exhibit characteristic chemical shifts and coupling patterns.

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants for **7-Bromo-2,8-dimethylquinoline** (in CDCl_3)

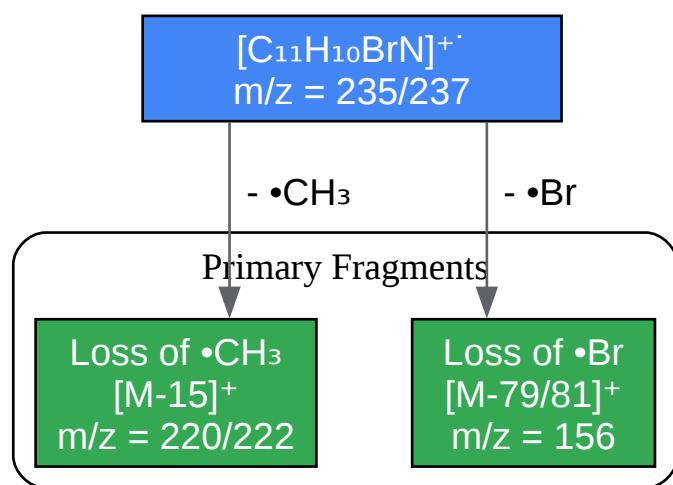
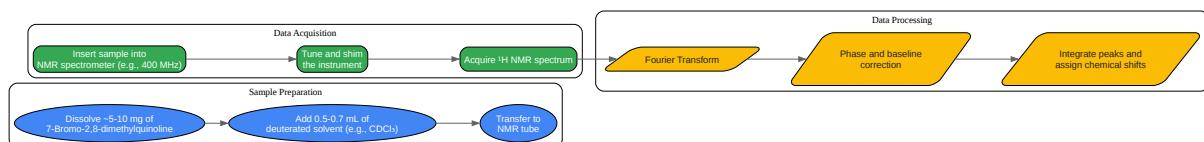
Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 7.2 - 7.4	Doublet (d)	$\text{J}_{\text{H3-H4}} \approx 8.5 \text{ Hz}$
H-4	~ 7.9 - 8.1	Doublet (d)	$\text{J}_{\text{H4-H3}} \approx 8.5 \text{ Hz}$
H-5	~ 7.6 - 7.8	Doublet (d)	$\text{J}_{\text{H5-H6}} \approx 8.8 \text{ Hz}$
H-6	~ 7.4 - 7.6	Doublet (d)	$\text{J}_{\text{H6-H5}} \approx 8.8 \text{ Hz}$
2- CH_3	~ 2.6 - 2.8	Singlet (s)	N/A
8- CH_3	~ 2.5 - 2.7	Singlet (s)	N/A

Rationale for Predictions:

- Aromatic Protons (H-3, H-4, H-5, H-6): These protons reside on the aromatic quinoline core and are expected to resonate in the downfield region (typically 7-9 ppm) due to the deshielding effect of the ring current.[4]
 - H-3 and H-4: These protons on the pyridine ring form a coupled AX system, appearing as doublets. H-4 is typically further downfield than H-3 due to its proximity to the nitrogen atom.

- H-5 and H-6: These protons on the carbocyclic ring also form an AX system. The bromine at position 7 will exert an electron-withdrawing inductive effect, deshielding the adjacent H-6. The methyl group at C-8 provides a slight shielding effect.
- Methyl Protons (2-CH₃ and 8-CH₃): The two methyl groups are attached to the aromatic ring and are expected to appear as sharp singlets in the upfield region of the aromatic spectrum. Their chemical shifts are influenced by their position on the quinoline ring. The 2-CH₃ is adjacent to the nitrogen, which can influence its chemical environment.

Experimental Workflow: NMR Sample Preparation and Data Acquisition



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